molecular formula C19H14Cl2N2O4S B11316373 3-Methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

3-Methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11316373
M. Wt: 437.3 g/mol
InChI Key: BBWZMCPRQDNNDA-UHFFFAOYSA-N
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Description

3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as methyl, chloro, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit certain kinases or proteases, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
  • 3-METHYLPHENYL 5-BROMO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE

Uniqueness

Compared to similar compounds, 3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE exhibits unique properties due to the specific arrangement of its substituents. This unique structure may result in distinct reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C19H14Cl2N2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

(3-methylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14Cl2N2O4S/c1-12-3-2-4-15(9-12)27-18(24)17-16(21)10-22-19(23-17)28(25,26)11-13-5-7-14(20)8-6-13/h2-10H,11H2,1H3

InChI Key

BBWZMCPRQDNNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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